

SNX18 Gene Expression and Regulation: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Sorting Nexin 18 (SNX18) gene, detailing its expression across various human tissues and cell lines, the molecular mechanisms governing its regulation, and its critical roles in fundamental cellular processes. This document is intended to serve as a valuable resource for researchers investigating SNX18's function and for professionals in drug development exploring its potential as a therapeutic target.

SNX18 Gene and Protein Overview

Sorting Nexin 18 (SNX18) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox (PX) domain, which mediates binding to phosphoinositides, and a Bin/Amphiphysin/Rvs (BAR) domain, responsible for sensing and inducing membrane curvature. SNX18, along with its paralogs SNX9 and SNX30, belongs to a subfamily distinguished by an N-terminal SH3 domain, which facilitates protein-protein interactions. This unique domain architecture positions SNX18 as a key player in the intricate processes of endocytosis, intracellular vesicle trafficking, and autophagy.^{[1][2]}

Quantitative Expression Analysis of SNX18

SNX18 is ubiquitously expressed across a wide range of human tissues and cell lines, with varying levels of expression that suggest tissue-specific functional relevance.

SNX18 mRNA Expression in Human Tissues

The Genotype-Tissue Expression (GTEx) project provides a comprehensive resource for understanding gene expression across multiple human tissues. The following table summarizes the median mRNA expression of SNX18 in Transcripts Per Million (TPM).

Tissue	Median TPM
Adipose - Subcutaneous	10.8
Adrenal Gland	12.5
Artery - Aorta	9.7
Artery - Coronary	8.9
Artery - Tibial	10.1
Brain - Cerebellum	7.5
Brain - Cortex	7.1
Breast - Mammary Tissue	9.2
Cells - EBV-transformed lymphocytes	15.1
Cells - Transformed fibroblasts	13.9
Colon - Sigmoid	10.3
Colon - Transverse	9.8
Esophagus - Gastroesophageal Junction	8.5
Esophagus - Mucosa	7.9
Esophagus - Muscularis	8.1
Heart - Atrial Appendage	6.9
Heart - Left Ventricle	7.2
Kidney - Cortex	9.9
Liver	8.3
Lung	11.2
Muscle - Skeletal	6.5
Nerve - Tibial	10.5
Ovary	10.4

Pancreas	9.1
Pituitary	11.7
Prostate	9.5
Skin - Not Sun Exposed (Suprapubic)	8.7
Skin - Sun Exposed (Lower leg)	9.9
Small Intestine - Terminal Ileum	9.4
Spleen	12.1
Stomach	8.8
Testis	6.8
Thyroid	10.9
Uterus	9.6
Vagina	8.9
Whole Blood	11.4

Table 1: SNX18 mRNA Expression in Human Tissues. Data sourced from the GTEx Portal.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

SNX18 Protein Expression in Human Tissues

The Human Protein Atlas provides data on protein expression levels across various tissues, categorized by intensity.

Tissue	Staining Intensity
Bone marrow	High
Ovary	High
Adipose tissue	Medium
Adrenal gland	Medium
Breast	Medium
Colon	Medium
Esophagus	Medium
Kidney	Medium
Liver	Medium
Lung	Medium
Pancreas	Medium
Prostate	Medium
Skin	Medium
Spleen	Medium
Stomach	Medium
Thyroid gland	Medium
Artery	Low
Brain	Low
Heart muscle	Low
Skeletal muscle	Low
Small intestine	Low

Table 2: SNX18 Protein Expression in Human Tissues. Data sourced from the Human Protein Atlas.[\[7\]](#)

SNX18 Expression in Selected Cell Lines

SNX18 is expressed in numerous commonly used cell lines, facilitating its in vitro study.

Cell Line	Description	Relative Expression
HeLa	Cervical cancer	High (SNX9 is dominant)
COS-7	Monkey kidney fibroblast	High (SNX9 is dominant)
C6	Rat glioma	High (SNX18 is dominant)
HEK293	Human embryonic kidney	Expressed
U2OS	Human osteosarcoma	Expressed

Table 3: Relative SNX18 Expression in Common Cell Lines. Data compiled from various studies.[\[2\]](#)

Regulation of SNX18 Expression

The expression and function of SNX18 are tightly controlled at the transcriptional, post-transcriptional, and post-translational levels.

Transcriptional Regulation

The promoter region of the SNX18 gene contains binding sites for several transcription factors, suggesting a complex regulatory network. Analysis of the SNX18 promoter has identified potential binding sites for transcription factors such as:

- c-Myc: A key regulator of cell cycle progression, apoptosis, and cellular transformation.
- E47: A basic helix-loop-helix (bHLH) transcription factor involved in cell growth and differentiation.
- Max1: A binding partner for Myc family proteins.
- NF-E2: A transcription factor crucial for the regulation of erythroid and megakaryocytic gene expression.

These potential regulatory interactions, identified through resources like the ENCODE project and QIAGEN transcription factor binding site analysis, suggest that SNX18 expression may be coordinated with cellular proliferation and differentiation programs.[8][9]

Post-Transcriptional Regulation by microRNAs

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression by binding to the 3' untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression. Emerging evidence suggests that miR-218-5p may regulate SNX18 expression, potentially influencing cellular responses to starvation.[10] Further validation is required to fully elucidate the role of this and other miRNAs in controlling SNX18 levels.

Post-Translational Modifications

Post-translational modifications (PTMs) are critical for modulating the activity, localization, and stability of SNX18.

- Phosphorylation: SNX18 is phosphorylated at Serine 233 (S233).[11] This phosphorylation event has been shown to negatively regulate the function of SNX18 in membrane tubulation and autophagy.[11][12] The kinase responsible for this phosphorylation and the signaling pathways that trigger it are areas of active investigation.
- Ubiquitination: The E3 ubiquitin ligase Mib1 has been shown to regulate SNX18, which in turn promotes the endocytosis of the Notch ligand Delta-like 1 (DII1), thereby modulating Notch signaling.[1][2] This indicates that the stability and function of SNX18 are controlled by the ubiquitin-proteasome system.

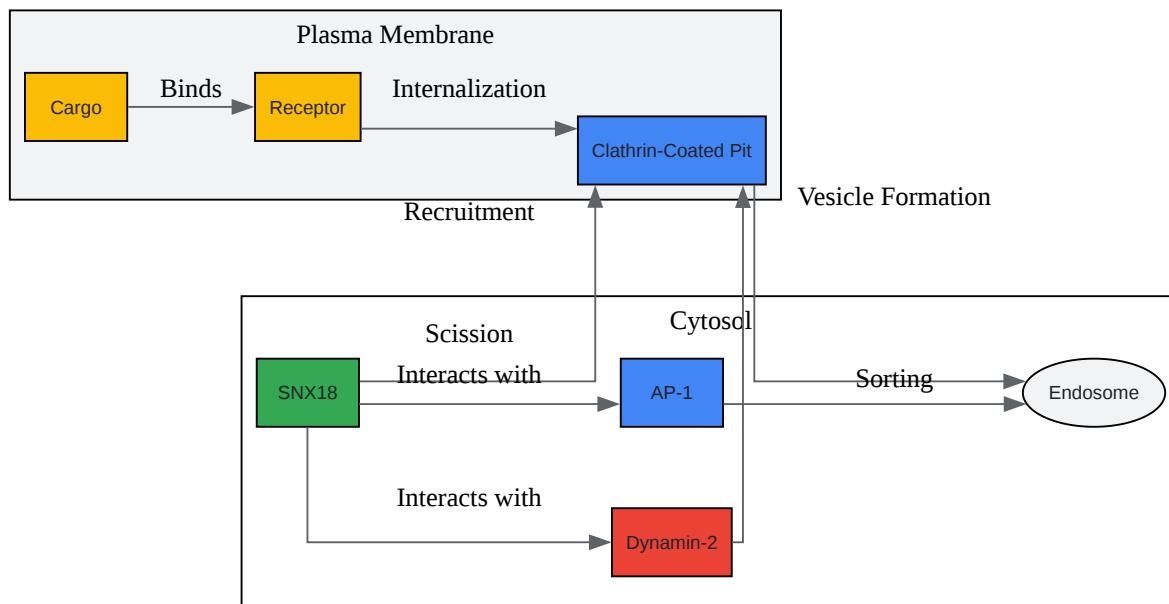
Signaling Pathways and Cellular Functions

SNX18 is a versatile protein involved in multiple, interconnected cellular pathways, primarily revolving around its ability to remodel cellular membranes.

Endocytic Trafficking

SNX18 plays a significant role in endocytosis, the process by which cells internalize molecules. It is involved in both clathrin-mediated and clathrin-independent endocytosis.[13] SNX18 interacts with Dynamin-2, a large GTPase essential for the scission of newly formed vesicles

from the plasma membrane.[14] It is also found in complex with the adaptor protein complex 1 (AP-1), which is involved in sorting cargo at the trans-Golgi network (TGN) and endosomes.[15]

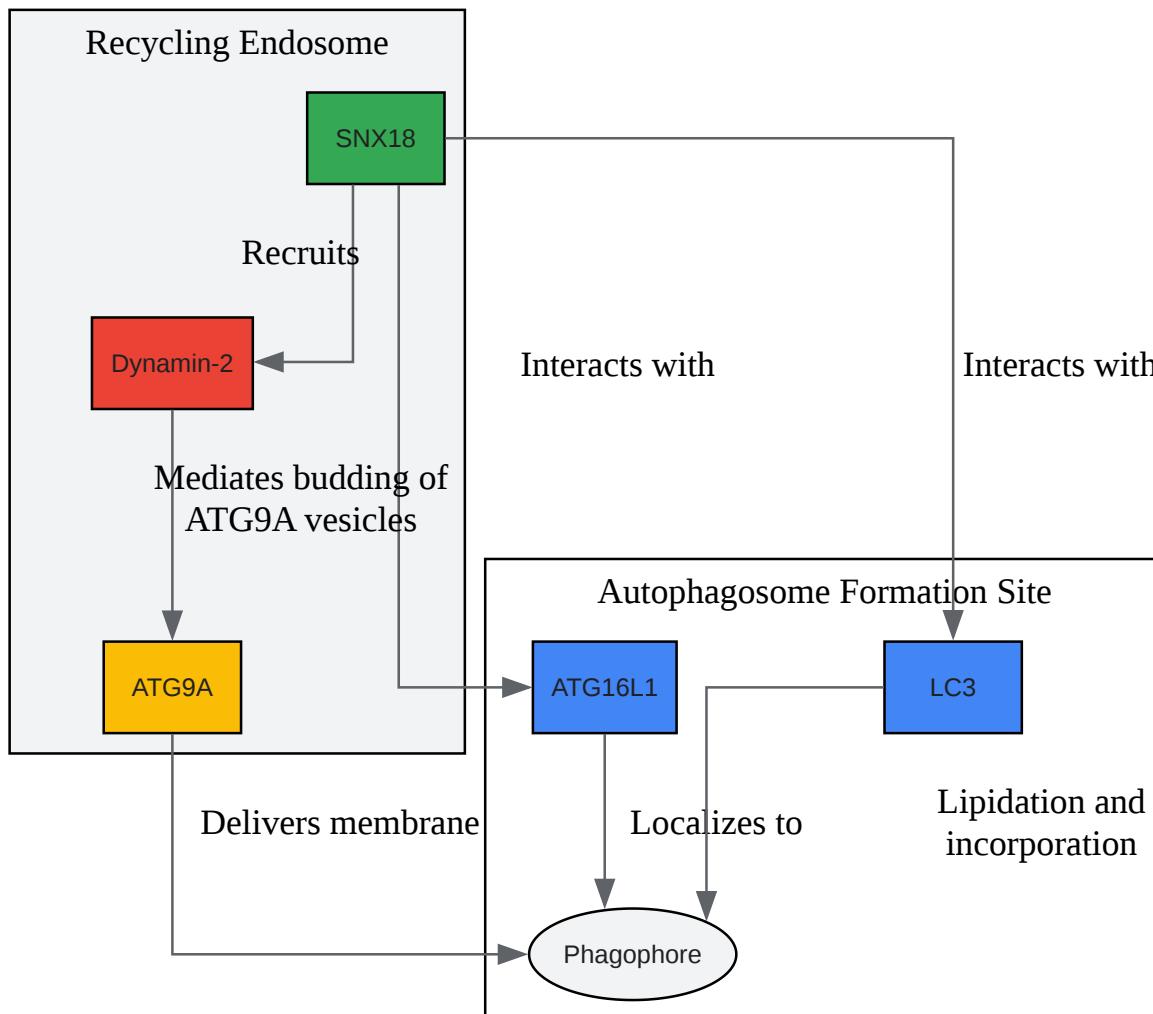


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Figure 1. SNX18 in Endocytic Trafficking.

Autophagy

SNX18 is a positive regulator of autophagy, a cellular process for the degradation and recycling of cellular components.[11] It is required for the formation of autophagosomes. SNX18 interacts with key autophagy proteins, including ATG16L1 and LC3.[11] It facilitates the delivery of ATG9A, a transmembrane protein crucial for autophagosome formation, from recycling endosomes to the site of autophagosome assembly.[14] This function is dependent on its interaction with Dynamin-2.[14]



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Figure 2. SNX18's Role in Autophagy.

Key Experimental Protocols

This section provides an overview of essential methodologies for studying SNX18 gene expression and function.

siRNA-Mediated Knockdown of SNX18

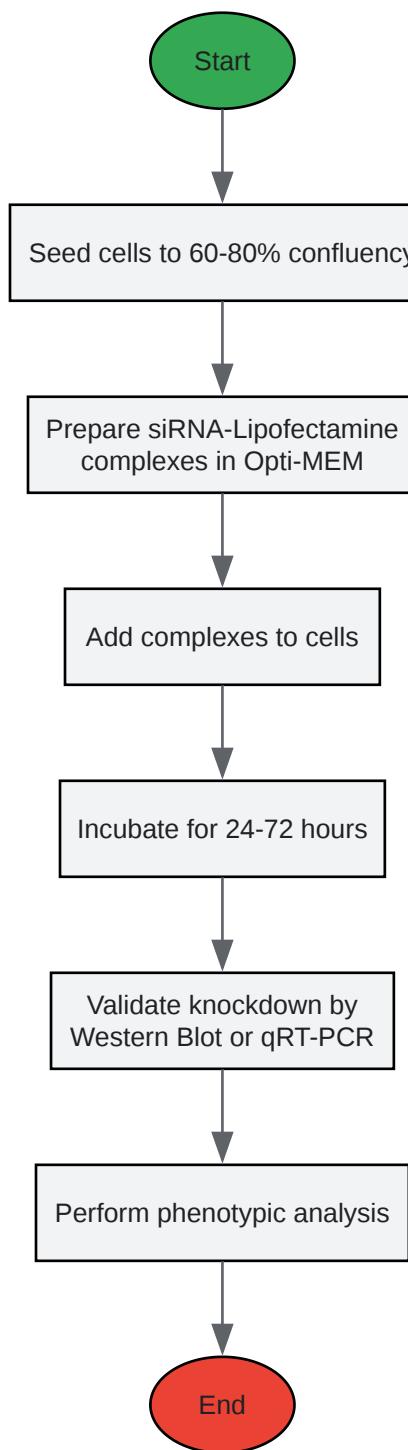
This protocol outlines the steps for reducing SNX18 expression in cultured cells using small interfering RNA (siRNA).

Materials:

- SNX18-specific siRNA oligos and a non-targeting control siRNA.
- Lipofectamine RNAiMAX transfection reagent.
- Opti-MEM I Reduced Serum Medium.
- Cell culture medium and plates.
- Cells to be transfected (e.g., HeLa, HEK293).

Procedure:

- Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 60-80% confluence at the time of transfection.
- siRNA-Lipofectamine Complex Formation:
 - For each well of a 6-well plate, dilute 20-30 pmol of SNX18 siRNA or control siRNA in 100 µL of Opti-MEM.
 - In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
 - Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 15-20 minutes at room temperature.
- Transfection: Add the siRNA-lipid complexes to the cells.
- Incubation: Incubate the cells for 24-72 hours at 37°C.
- Validation of Knockdown: Harvest the cells and assess SNX18 protein levels by Western blotting or mRNA levels by qRT-PCR.



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Figure 3. Workflow for siRNA-mediated knockdown of SNX18.

Co-Immunoprecipitation (Co-IP) of SNX18 and Interacting Proteins

This protocol describes the immunoprecipitation of SNX18 to identify and confirm its interaction partners, such as Dynamin-2.

Materials:

- Cell lysate from cells expressing SNX18.
- Anti-SNX18 antibody and a corresponding isotype control IgG.
- Protein A/G magnetic beads or agarose resin.
- Co-IP lysis/wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

Procedure:

- Cell Lysis: Lyse cells in Co-IP buffer on ice.
- Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
- Immunoprecipitation:
 - Incubate the pre-cleared lysate with the anti-SNX18 antibody or control IgG overnight at 4°C with gentle rotation.
 - Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-antigen complexes.
- Washing: Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads using elution buffer.
- Analysis: Analyze the eluates by Western blotting using antibodies against the suspected interacting protein (e.g., Dynamin-2).

In Vitro Membrane Tubulation Assay

This assay assesses the ability of purified SNX18 to remodel artificial lipid bilayers (liposomes).

Materials:

- Purified recombinant SNX18 protein.
- Liposomes of a defined lipid composition (e.g., containing phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂)).
- Fluorescent lipid dye (e.g., Rhodamine-PE).
- Microscopy slides and coverslips.
- Fluorescence microscope.

Procedure:

- Liposome Preparation: Prepare liposomes by extrusion to a uniform size.
- Incubation: Incubate the purified SNX18 protein with the fluorescently labeled liposomes.
- Visualization: Mount the mixture on a microscope slide and observe the formation of membrane tubules using fluorescence microscopy.
- Quantification: The extent of tubulation can be quantified by measuring the length and number of tubules formed.

Conclusion and Future Directions

SNX18 is a multifaceted protein with crucial roles in endocytosis and autophagy, processes that are fundamental to cellular homeostasis and are often dysregulated in disease. Its expression is dynamically regulated at multiple levels, and its function is intricately linked to its ability to remodel membranes and interact with a network of other proteins.

For researchers, further investigation into the upstream signaling pathways that control SNX18 expression and post-translational modifications will be critical. Identifying the specific kinases,

phosphatases, and E3 ligases that act on SNX18 will provide deeper insights into its regulation. For drug development professionals, the involvement of SNX18 in key cellular pathways implicated in cancer, neurodegenerative diseases, and infectious diseases makes it an attractive potential therapeutic target. Modulating SNX18 activity, either directly or by targeting its regulatory pathways, could offer novel therapeutic strategies for these conditions. This technical guide provides a solid foundation for these future endeavors.

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